{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Overview
Description
{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O3 and its molecular weight is 269.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Structure Analysis : The study by Jäger et al. (2002) explored the chemical reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amines. This research contributes to understanding the chemical behavior and potential applications of similar compounds in synthetic chemistry (Jäger et al., 2002).
Synthesis and Anticancer Screening : Varshney et al. (2015) synthesized a series of compounds including 1,3,4-oxadiazole moiety for anticancer screening. This illustrates the potential of such compounds in developing new anticancer agents (Varshney et al., 2015).
Antiproliferative and Antioxidant Activities : A study by Ahsan et al. (2020) focused on the synthesis of N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines and their evaluation as antiproliferative and antioxidant agents, highlighting another significant application in pharmaceutical research (Ahsan et al., 2020).
Cytotoxic Activity : Research by Kucukoglu et al. (2016) investigated the cytotoxic activity of Schiff bases having (4-substituted-benzylidene)-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine structure, offering insights into potential therapeutic applications (Kucukoglu et al., 2016).
Monoamine Oxidase Inhibition : A recent 2023 study by Efimova et al. focused on the synthesis of a related compound and its potential as an inhibitor for human monoamine oxidase, which could have implications for treating neurodegenerative disorders (Efimova et al., 2023).
Synthesis of Derivatives for Various Applications : Anterbedy et al. (2021) developed a methodology for synthesizing novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids, indicating the versatility of 1,2,4-oxadiazole compounds in chemical synthesis (Anterbedy et al., 2021).
Structure Determination : Wang et al. (2005) focused on the structural analysis of a related compound, which is crucial for understanding its potential applications and reactivity (Wang et al., 2005).
Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including 1,3,4-oxadiazole, for anticancer activity evaluation, further demonstrating the potential of such compounds in cancer research (Ravinaik et al., 2021).
Antibacterial Activity : A study by Tien et al. (2016) explored the synthesis of derivatives containing 1,3,4-oxadiazole and their antimicrobial activity, suggesting applications in the development of new antibacterial agents (Tien et al., 2016).
RET Kinase Inhibition for Cancer Therapy : Han et al. (2016) synthesized novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl ring as RET kinase inhibitors, a key target in cancer therapy (Han et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3.ClH/c1-12-5-10-13-11(14-17-10)7-2-3-8-9(4-7)16-6-15-8;/h2-4,12H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFXFSOIPDKHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC3=C(C=C2)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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